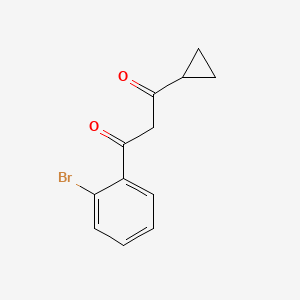
1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione is an organic compound that features a brominated phenyl group attached to a cyclopropylpropane-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione can be achieved through a multi-step process. One common method involves the bromination of a phenyl precursor followed by the formation of the cyclopropylpropane-1,3-dione structure. The bromination step typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets. The bromine atom and the cyclopropylpropane-1,3-dione moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .
Comparación Con Compuestos Similares
- 1-(2-Chlorophenyl)-3-cyclopropylpropane-1,3-dione
- 1-(2-Fluorophenyl)-3-cyclopropylpropane-1,3-dione
- 1-(2-Iodophenyl)-3-cyclopropylpropane-1,3-dione
Uniqueness: 1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions .
Propiedades
Fórmula molecular |
C12H11BrO2 |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C12H11BrO2/c13-10-4-2-1-3-9(10)12(15)7-11(14)8-5-6-8/h1-4,8H,5-7H2 |
Clave InChI |
FSMAGVCRDBYNPU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)CC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


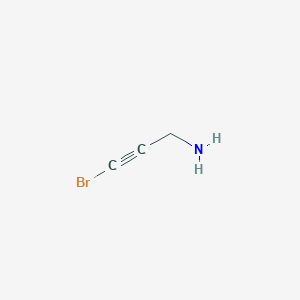
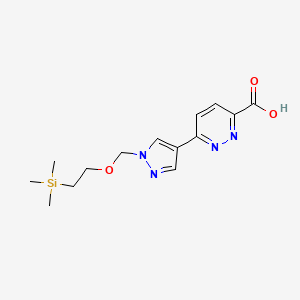

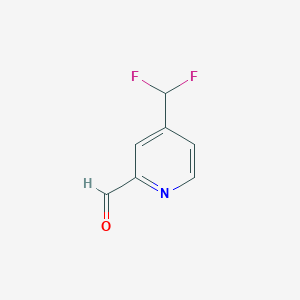
![4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one](/img/structure/B13643412.png)
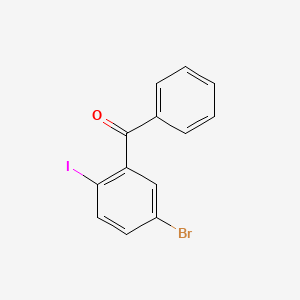
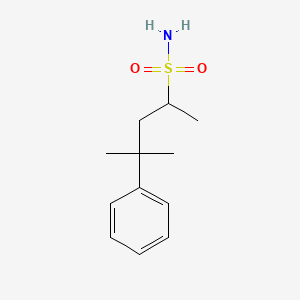
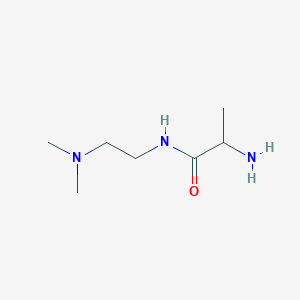

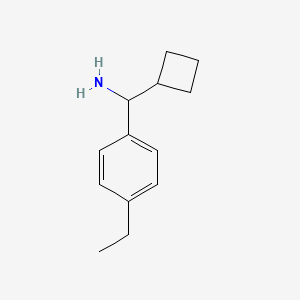
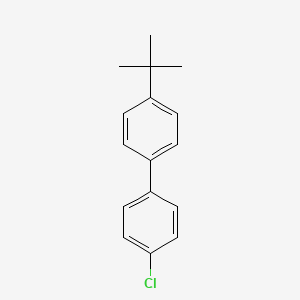
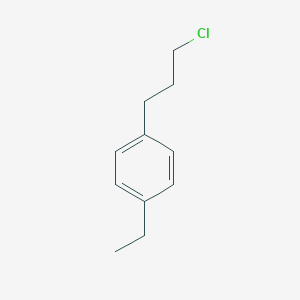
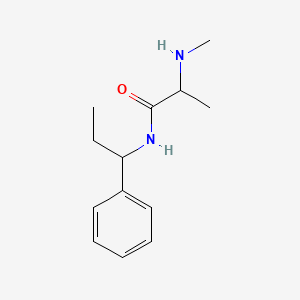
![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)
